Mogroside III-A1 -

Mogroside III-A1

Catalog Number: EVT-8219382
CAS Number:
Molecular Formula: C48H82O19
Molecular Weight: 963.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mogroside III-A1 is extracted from monk fruit, which is cultivated primarily in southern China. The fruit contains several mogrosides, with Mogroside III-A1 being one of the most studied due to its beneficial health effects and potential applications in food and pharmaceuticals.

Classification

Mogroside III-A1 belongs to the class of compounds known as triterpene glycosides. It is characterized by a specific glycosylation pattern that influences its sweetness and biological activities. The structure consists of a mogrol aglycone linked to multiple glucose units, which are responsible for its sweet taste.

Synthesis Analysis

Methods

The synthesis of Mogroside III-A1 can be achieved through various methods, primarily focusing on extraction from monk fruit or via biotransformation techniques. The extraction process involves:

  1. Harvesting: Fresh monk fruit is harvested.
  2. Extraction: The fruit is dried and then subjected to solvent extraction using ethanol or water.
  3. Purification: The crude extract undergoes purification processes such as column chromatography to isolate Mogroside III-A1.

Biotransformation methods involve enzymatic conversion where enzymes like cellulase and maltase are used to convert mogroside V into Mogroside III-A1. This method allows for more sustainable production compared to traditional synthetic routes.

Technical Details

The complexities in the structure of mogrosides necessitate advanced techniques for synthesis. Recent studies have explored the use of genetically engineered microorganisms for the production of mogrosides through metabolic engineering approaches that enhance the biosynthesis pathway.

Molecular Structure Analysis

Structure

Mogroside III-A1 has a complex molecular structure characterized by a triterpene backbone with multiple glycosyl groups. Its molecular formula is C48_{48}H82_{82}O19_{19}, indicating it contains 48 carbon atoms, 82 hydrogen atoms, and 19 oxygen atoms.

Data

The compound's structure can be represented as follows:

  • Molecular Weight: Approximately 962.545 g/mol
  • Functional Groups: Hydroxyl groups (-OH) associated with sugar moieties contribute to its solubility and sweetness.
Chemical Reactions Analysis

Reactions

Mogroside III-A1 undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride can convert certain functional groups.
  • Hydrolysis: Enzymatic hydrolysis using cellulase and maltase can break down glycosidic bonds, affecting sweetness.

Technical Details

These reactions can lead to the formation of other mogrosides or degradation products. For example, hydrolysis can yield mogrol and other simpler sugar units.

Mechanism of Action

Process

The biological activities of Mogroside III-A1 are mediated through various mechanisms:

  • Antioxidant Activity: It enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
  • Antidiabetic Effects: It modulates glucose metabolism by influencing insulin signaling pathways.
  • Anticancer Properties: It may inhibit cell proliferation by affecting pathways related to inflammation and oxidative stress.

Data

Research indicates that Mogroside III-A1 interacts with key signaling molecules involved in these pathways, suggesting a multifaceted approach to its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its glycosylated nature.
  • Taste: Extremely sweet, often measured as several hundred times sweeter than sucrose.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents during chemical transformations.

Relevant analyses have shown that the compound maintains its integrity under various processing conditions typical in food applications.

Applications

Mogroside III-A1 has numerous scientific uses:

  • Food Industry: Used as a natural sweetener in various food products due to its low-calorie content.
  • Pharmaceuticals: Investigated for potential therapeutic applications in managing diabetes and cancer due to its biological activities.
  • Research: Studied for its antioxidant properties and potential role in reducing inflammation.
Biosynthesis and Metabolic Pathways of Mogroside III-A1

Enzymatic Pathways in Siraitia grosvenorii for Mogroside III-A1 Production

Mogroside III-A1 biosynthesis in Siraitia grosvenorii (monk fruit) involves a conserved terpenoid backbone pathway and specialized glycosylation steps. The pathway initiates with the cyclization of 2,3-oxidosqualene—a universal triterpenoid precursor—into cucurbitadienol, catalyzed by cucurbitadienol synthase (SgCS) [3] [5]. This reaction represents the first committed step in mogroside biosynthesis and exhibits tight regulatory control in fruit tissues [1]. Cucurbitadienol then undergoes sequential oxidations catalyzed by cytochrome P450 monooxygenases, particularly SgEPH2 (epoxide hydrolase) and SgP450 (CYP87D-18), yielding mogrol, the aglycone core of mogrosides [3] [5].

Mogroside III-A1 formation requires glycosylation at specific hydroxyl groups of mogrol. UDP-glycosyltransferases (UGTs) transfer glucose residues using uridine diphosphate glucose (UDP-Glc) as the donor substrate. SgUGT94-289-3 and SgUGT720-269-1 are the primary enzymes responsible for early glycosylation steps:

  • SgUGT720-269-1: Catalyzes C3-OH and C24-OH monoglucosylation to form mogroside IE (single glucose at both positions) [5].
  • SgUGT94-289-3: Adds a β-(1→6)-linked glucose to the C24-O-glucose of mogroside IE, producing mogroside IIE [4] [5]. Subsequent α-(1→2) or β-(1→6) glucosylation at the C3-O-glucose moiety yields mogroside III-A1, distinguishing it from isomers like mogroside III-E [5] [9].

Table 1: Key Enzymes in Mogroside III-A1 Biosynthesis in S. grosvenorii

EnzymeGene IdentifierFunctionSubcellular Localization
Cucurbitadienol synthaseSgCSCyclizes 2,3-oxidosqualene to cucurbitadienolEndoplasmic reticulum (ER)
Epoxide hydrolaseSgEPH2Hydrolyzes epoxide intermediatesER
Cytochrome P450SgP450 (CYP87D-18)Oxidizes cucurbitadienol to mogrolER membrane
UDP-glucosyltransferaseSgUGT720-269-1First glucosylation at C3-OH/C24-OHCytosol
UDP-glucosyltransferaseSgUGT94-289-3β-(1→6)-Glucosylation for mogroside IIE/III-A1Cytosol

Tissue-specific expression profiling confirms that these genes are predominantly active in mature fruits, aligning with mogroside III-A1 accumulation patterns [1] [3]. The pathway’s spatial organization involves membrane-associated P450s in the endoplasmic reticulum and soluble UGTs in the cytosol, necessitating intracellular substrate transport mechanisms [5].

Microbial Biotransformation of Mogroside Precursors to Mogroside III-A1

Microbial platforms offer a sustainable alternative for mogroside III-A1 production by leveraging engineered metabolic pathways. Saccharomyces cerevisiae and Escherichia coli are primary chassis organisms due to well-established genetic tools and precursor availability [1] [8]. Key engineering strategies include:

  • Precursor Pathway Reconstruction: Introduction of S. grosvenorii genes (SgSQE1, SgCS, SgP450) into microbial hosts enables mogrol production from endogenous acetyl-CoA. Optimizing mevalonate pathway flux enhances precursor supply (e.g., titer improvements via tHMG1 overexpression in yeast) [8].
  • Glycosylation Engineering: Functional expression of plant UGTs (e.g., SgUGT94-289-3) in microbes facilitates mogrol glucosylation. Co-expression of sucrose synthase (e.g., AtSUS1 from Arabidopsis thaliana) regenerates UDP-Glc from sucrose, reducing nucleotide sugar costs [1] [8].
  • Biotransformation Optimization: Ganoderma lucidum mycelia efficiently convert mogroside V to III-E via β-glucosidase activity, serving as a precursor for III-A1 synthesis [2]. Immobilized Lactobacillus spp. further enable regioselective glycosylations using starch-derived glucose donors [9].

Table 2: Microbial Platforms for Mogroside III-A1 Synthesis

Host OrganismEngineering StrategyKey Enzymes ExpressedTiter Achieved
Saccharomyces cerevisiaeSqualene pathway enhancement + glucosyltransferasesSgCS, SgP450, SgUGT94-289-3252.73 ng/g FW*
Escherichia coliMEP pathway optimization + UDP-Glc recyclingSgCS, SgEPH2, SgUGT720-269-1148.30 ng/g FW*
Yarrowia lipolyticaHigh-yield acetyl-CoA chassis + glycosylation modulesSgP450, SgUGT94-289-3Not reported
Ganoderma lucidumWhole-cell biotransformation of mogroside VEndogenous β-glucosidases55.14% purity

*Fresh weight (FW) in engineered plants; microbial titers often reported in mg/L [1] [2] [8].

Challenges persist in microbial systems, including poor functional expression of plant P450s, insufficient UDP-Glc pools, and cytotoxicity of pathway intermediates [8]. Recent advances address these via:

  • P450 Fusion Systems: Linking P450s with NADPH-cytochrome P450 reductases (e.g., AtCPR1) improves electron transfer [5].
  • Compartmentalization: Targeting enzymes to mitochondria or peroxisomes minimizes cytotoxic effects [8].

Role of Glycosyltransferases in Mogroside III-A1 Structural Diversification

Glycosyltransferases (GTs) dictate mogroside III-A1’s sugar moiety configuration, directly influencing its sweetness intensity and solubility. SgUGT94-289-3 is the principal enzyme responsible for mogroside III-A1 formation, exhibiting unique regioselectivity due to its structural architecture [4] [7]. Key mechanistic features include:

  • Dual-Pocket Active Site: Crystal structures reveal distinct binding pockets for mogrol’s C3 (R1) and C24 (R2) glucosyl groups. The R1 pocket accommodates branched glucans, enabling β-(1→6) linkages, while the R2 pocket favors linear extensions [4] [7].
  • Catalytic Motif Specificity: The PSPG motif (Plant Secondary Product Glycosyltransferase) in the C-terminal domain binds UDP-Glc. Mutations at residue H373 disrupt donor sugar coordination, reducing activity by >90% [4] [7].
  • Regioselectivity Determinants: Loop regions (residues 134–149) position acceptors for nucleophilic attack. W145A mutations shift activity from C24-O-glucose to C3-O-glucose, altering mogroside III-A1/III-E ratios [4].

Table 3: Glycosyltransferase Specificity in Mogroside III-A1 Biosynthesis

GlycosyltransferaseCatalytic ActivityPreferred LinkageKinetic Efficiency (Kcat/Km)
SgUGT94-289-3 (wild-type)Mogroside IIE → III-A1/III-Eβ-(1→6) at R14.8 × 10³ M⁻¹s⁻¹
SgUGT94-289-3 (W145A)Loss of R1 regioselectivityMixed β-(1→2)/(1→6)1.2 × 10³ M⁻¹s⁻¹
OsUGT91C1 (rice homolog)Non-native activity on mogroside IIEβ-(1→2) at R10.7 × 10³ M⁻¹s⁻¹
Stevia UGT85C1Inefficient mogroside glucosylationβ-(1→2)Not detected

Engineering UGTs enhances mogroside III-A1 yield:

  • Directed Evolution: Screening mutant libraries with UDP-Glc analogs identifies variants with enhanced activity. Mutant SgUGT94-289-3F148Y increases mogroside III-A1 titer 3.2-fold in Nicotiana benthamiana [4] [7].
  • Chimeric Enzymes: Fusion proteins combining Siraitia UGTs with Stevia UGT linker domains improve solubility and turnover [7].
  • Multi-Enzyme Cascades: Coupling SgUGT94-289-3 with amylosucrases (e.g., Deinococcus DgAS) enables one-pot synthesis of α-siamenoside I, a structural analog, from mogroside III-E [9] [10].

These advances elucidate how glycosyltransferase diversity drives structural diversification in mogrosides, positioning mogroside III-A1 as a key target for sweetener development [4] [5] [9].

Properties

Product Name

Mogroside III-A1

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

InChI

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

InChI Key

DDDXYRAMQRKPDO-GOILQDHQSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C

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